1-Isobutyl-3-methylpiperazin-2-one hydrobromide is a chemical compound categorized within the piperazine class, which is characterized by a six-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. The hydrobromide salt form enhances its solubility and stability, making it more suitable for various experimental and therapeutic applications.
1-Isobutyl-3-methylpiperazin-2-one hydrobromide can be synthesized through various chemical reactions, primarily involving the modification of piperazine derivatives. The compound is relevant in the context of drug development and biochemical research, often studied for its biological activity and pharmacological properties.
The synthesis of 1-Isobutyl-3-methylpiperazin-2-one hydrobromide typically involves the following steps:
The molecular structure of 1-Isobutyl-3-methylpiperazin-2-one hydrobromide features a piperazine ring with an isobutyl group at one nitrogen atom and a methyl group at another, contributing to its unique properties.
1-Isobutyl-3-methylpiperazin-2-one hydrobromide can participate in several chemical reactions:
The mechanism of action for 1-Isobutyl-3-methylpiperazin-2-one hydrobromide involves its interaction with specific biological targets, such as receptors or enzymes. It may act as an inhibitor or modulator in various biochemical pathways:
1-Isobutyl-3-methylpiperazin-2-one hydrobromide has several scientific uses:
1-Isobutyl-3-methylpiperazin-2-one hydrobromide (ChemicalBridge Ref: CBR00711) is a specialized scaffold distributed by suppliers like Sigma-Aldrich as part of targeted chemical libraries for early drug discovery. Catalog records identify it as a solid with the molecular formula C₉H₁₈N₂O·HBr, SMILES string O=C(C(NCC1)C)N1CC(C)C.[H]Br
, and InChIKey CXQUACZXAGKATF-UHFFFAOYSA-N
[1] [5]. As a member of the AldrichCPR collection, it is explicitly provided "as-is" without analytical characterization or purity guarantees, placing the responsibility for identity confirmation on researchers. Its inclusion reflects a deliberate design strategy focused on sp³-rich, three-dimensional architectures intended to improve success rates in hit-to-lead optimization. The isobutyl and methyl substituents enhance steric diversity, potentially favoring targeted interactions with G-protein-coupled receptors (GPCRs). Notably, this compound falls under Storage Class Code 11 (combustible solids) and carries hazard classifications for acute oral toxicity (Category 4) and skin sensitization (Category 1) [1], underscoring handling considerations in laboratory settings.
Property | Value | Source |
---|---|---|
Catalog ID | CBR00711 | Sigma-Aldrich |
Chemical Name | 1-Isobutyl-3-methylpiperazin-2-one hydrobromide | AldrichCPR |
Molecular Formula | C₉H₁₈N₂O·HBr | [1] |
Form | Solid | |
SMILES | O=C(C(NCC1)C)N1CC(C)C.[H]Br | [5] |
Hazard Class | Acute Tox. 4 Oral; Skin Sens. 1 |
Piperazinone derivatives serve as privileged scaffolds in designing neurokinin-1 receptor (NK-1R) antagonists, a class critical for managing chemotherapy-induced nausea and vomiting (CINV). While 1-isobutyl-3-methylpiperazin-2-one itself is not a clinical drug, its structural features align with pharmacophores essential for NK-1R antagonism. The piperazinone core enables conformational flexibility, while the isobutyl group provides hydrophobic bulk that may enhance receptor-binding pocket interactions. Research on analogues like aprepitant, rolapitant, and netupitant demonstrates that substitutions at the N1 and C3 positions of the piperazine ring significantly influence receptor affinity and pharmacokinetics [2] [7]. For instance, NK-1R antagonists competitively inhibit substance P binding, blocking emetic signal transmission in the area postrema and nucleus tractus solitarius [2]. Network meta-analyses confirm that NK-1RA-based triple regimens (combining 5-HT₃ antagonists and dexamethasone) significantly improve complete response rates in CINV, particularly in highly emetogenic chemotherapy [7]. The methyl and isobutyl groups in 1-isobutyl-3-methylpiperazin-2-one position it as a synthetic intermediate for optimizing such antagonists, enabling explorations of steric and electronic effects on receptor engagement.
Compound | Core Structure | Key Substituents | Functional Role |
---|---|---|---|
1-Isobutyl-3-methylpiperazin-2-one | Piperazin-2-one | N1-Isobutyl, C3-Methyl | Scaffold rigidity & lipophilicity |
Aprepitant | Morpholine-linked piperazine | Trifluoromethyl-benzyl, p-fluorophenyl | NK-1R binding affinity |
Rolapitant | Piperidine-piperazine | Carbamoyl-benzyl, indazole | Extended plasma half-life (T½=180h) |
Netupitant | Piperazine | Chlorophenyl, quinoline | Synergy with palonosetron |
This piperazinone derivative holds indirect significance in opioid antagonist research, where substituted piperazines are explored for κ-opioid receptor (KOR) selectivity. Though not directly profiled, its isobutyl-methylpiperazinone scaffold resembles the stereochemically complex cores of KOR antagonists like JDTic [9]. Studies show that 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists with hydrophobic N-substituents (e.g., isobutyl analogs) exhibit subnanomolar KOR affinity (Ke = 0.03–0.98 nM) and >100-fold selectivity over μ- and δ-opioid receptors [3] [9]. For example, compound 11e (Table 3) with a methyl/hydrophobic group pattern achieved KOR Ke = 0.17 nM, while 11j (chloro-substituted) reached Ke = 0.42 nM [3]. The isobutyl group in CBR00711 could mimic such substituents, potentially facilitating hydrophobic interactions within the KOR binding pocket. Research emphasizes that minor structural changes (e.g., methyl position or chirality) drastically alter efficacy—e.g., analogue 8e (Ke = 0.03 nM) vs. 8k (Ke = 4.3 nM) [9]. Thus, 1-isobutyl-3-methylpiperazin-2-one serves as a modular precursor for synthesizing libraries targeting KOR-related stress disorders and addiction.
Compound | R-Groups | κ Ke (nM) | μ/κ Selectivity |
---|---|---|---|
JDTic | Complex tricyclic | 0.02 ± 0.01 | 1,255 |
11e | H, CH₃, H, H | 0.17 ± 0.04 | 77 |
11j | H, Cl, H, H | 0.42 ± 0.05 | 43 |
8a | Monomethyl extension | 0.03 ± 0.02 | 100 |
8d | 3-Methoxyphenyl | 0.037 ± 0.003 | 649 |
8e | C7-methyl tetrahydroisoquinoline | 0.03 ± 0.008 | 120 |
A 2018 patent (CN108129404B) details an optimized chiral synthesis for derivatives like 1-isobutyl-3-methylpiperazin-2-one, addressing historical limitations of toxicity and low yield [8]. The route employs:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: